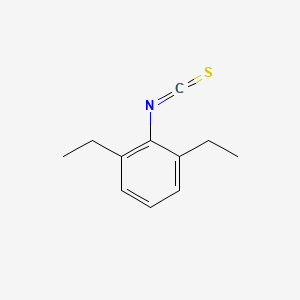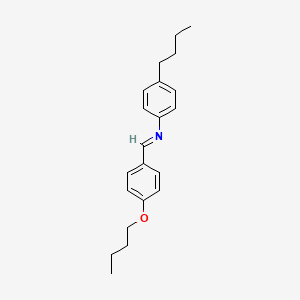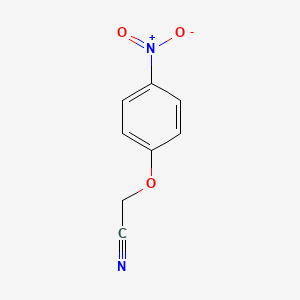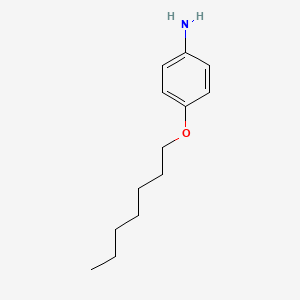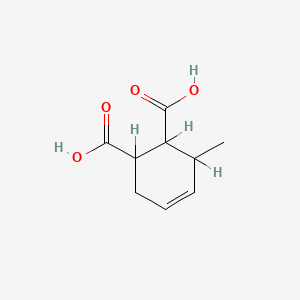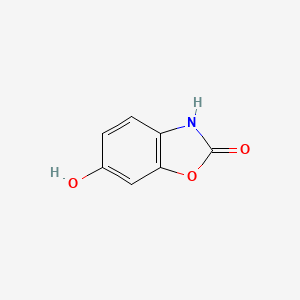
6-ヒドロキシ-2-ベンゾオキサゾリノン
概要
説明
6-Hydroxy-2-benzoxazolinone is a heterocyclic organic compound with the molecular formula C7H5NO3. It is a derivative of benzoxazolinone, characterized by the presence of a hydroxyl group at the sixth position of the benzoxazolinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
6-Hydroxy-2-benzoxazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It is known to be a versatile chemical compound with various applications in scientific research.
Mode of Action
It is known to serve as a building block in synthesis and exhibits potent antioxidant properties.
Biochemical Pathways
6-Hydroxy-2-benzoxazolinone has been identified as a Biological Nitrification Inhibitor (BNI) compound . It inhibits the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that it blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Result of Action
It is known to display promising bioactivity, making it valuable in drug discovery and development.
Action Environment
It is known that the bni activity of this compound can be reduced due to biodegradation by soil microbes .
生化学分析
Biochemical Properties
6-Hydroxy-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites .
Cellular Effects
The effects of 6-Hydroxy-2-benzoxazolinone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Hydroxy-2-benzoxazolinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 6-Hydroxy-2-benzoxazolinone can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 6-Hydroxy-2-benzoxazolinone can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
6-Hydroxy-2-benzoxazolinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-2-benzoxazolinone is transported and distributed in a specific manner. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of 6-Hydroxy-2-benzoxazolinone and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-benzoxazolinone typically involves the cyclization of 2-aminophenol with carbon dioxide or phosgene. One common method is the reaction of 2-aminophenol with urea under high-temperature conditions to form the benzoxazolinone ring. The reaction conditions often include:
Temperature: Elevated temperatures, typically around 150-200°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Solvents such as dimethylformamide or dimethyl sulfoxide can be employed to dissolve the reactants and improve the reaction rate.
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-2-benzoxazolinone can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
6-Hydroxy-2-benzoxazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 6-amino-2-benzoxazolinone.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6-amino-2-benzoxazolinone.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
6-Methoxy-2-benzoxazolinone: Similar structure with a methoxy group instead of a hydroxyl group.
2-Hydroxybenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazolinone ring.
2-Benzoxazolinone: Lacks the hydroxyl group at the sixth position.
Uniqueness
6-Hydroxy-2-benzoxazolinone is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXDPMPFOQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228855 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-03-3 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Hydroxy-2-benzoxazolinone (Hy-BOA) impact weed growth compared to other benzoxazinoids?
A1: The research indicates that Hy-BOA negatively affects the early growth of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor by inhibiting root and shoot elongation. [] While Hy-BOA demonstrated a significant inhibitory effect, it was not as potent as 3-Methyl-2-benzoxazolinone (Me-BOA) and 6-Methoxy-2-benzoxazolinone (M-BOA). The least potent benzoxazinoid tested was 2-benzoxazolinone (BOA). [] This suggests that the structural differences between these compounds contribute to their varying levels of phytotoxicity.
Q2: Which weed species tested were most susceptible to the effects of 6-Hydroxy-2-benzoxazolinone (Hy-BOA)?
A2: The study found that Echinochloa crus-galli and Phalaris minor were more sensitive to benzoxazinoid treatment, including Hy-BOA, compared to Cassia occidentalis. [] This difference in sensitivity could be attributed to variations in their uptake, metabolism, or target site sensitivity to benzoxazinoids. Further research is needed to understand the specific mechanisms underlying these observations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


